

The Biological Activity of 2-Hydroxynicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxynicotinic acid*

Cat. No.: *B127336*

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Authored for: Researchers, Scientists, and Drug Development Professionals December 22, 2025

Abstract

2-Hydroxynicotinic acid (2-HNA), a derivative of nicotinic acid (Vitamin B3), is a versatile molecule with significant biological activities and diverse applications. While it exists in tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-3-carboxylic acid, its roles span from being a crucial metabolite in microbial pathways to a potent enzyme inhibitor and a valuable building block in synthetic chemistry. This technical guide provides an in-depth exploration of the biological activities of 2-HNA, focusing on its mechanism of action as an enzyme inhibitor, its role in bacterial metabolism, and its application in the synthesis of bioactive compounds. This document collates quantitative data, outlines key experimental workflows, and describes associated signaling pathways to serve as a comprehensive resource for the scientific community.

Key Biological Activities

2-Hydroxynicotinic acid exhibits a range of biological functions, primarily centered on enzyme inhibition and its role as a metabolic intermediate.

Inhibition of Nicotinic Acid Phosphoribosyltransferase (NAPRT)

A primary and well-documented biological activity of 2-HNA is its role as a competitive inhibitor of the enzyme Nicotinic Acid Phosphoribosyltransferase (NAPRT).[\[1\]](#) This enzyme is critical in the Preiss-Handler pathway, a major route for the synthesis of Nicotinamide Adenine Dinucleotide (NAD⁺), a coenzyme essential for cellular metabolism and redox reactions.

By competing with the natural substrate, nicotinic acid, 2-HNA effectively blocks the pathway, leading to the depletion of intracellular NAD⁺ levels.[\[1\]](#) This disruption of cellular metabolism induces significant metabolic stress, which can trigger programmed cell death, or apoptosis. This mechanism of action makes 2-HNA and its derivatives subjects of interest in oncology research, as cancer cells with high energy demands are particularly vulnerable to NAD⁺ depletion.[\[1\]](#)

Role in Microbial Metabolism

In the environment, various aerobic bacteria utilize nicotinic acid as a source of carbon and nitrogen. This degradation occurs through specific oxidative pathways. While much of the detailed enzymatic research has focused on the isomer 6-hydroxynicotinic acid (6-HNA), 2-HNA is also a relevant intermediate.[\[2\]](#)[\[3\]](#) For instance, 2-HNA is known to be a growth factor for *Erwinia amylovora*, the bacterium responsible for fire blight disease in apples and pears.[\[4\]](#)[\[5\]](#)[\[6\]](#)

The most extensively studied pathway involves the flavin-dependent monooxygenase 6-hydroxynicotinate 3-monooxygenase (NicC), found in bacteria like *Pseudomonas putida*.[\[2\]](#)[\[3\]](#)[\[7\]](#) This enzyme catalyzes the decarboxylative hydroxylation of 6-HNA to produce 2,5-dihydroxypyridine (2,5-DHP).[\[2\]](#)[\[3\]](#)[\[8\]](#)

Precursor for Bioactive Compounds

Beyond its direct biological effects, 2-HNA serves as a versatile chemical intermediate for synthesizing a variety of molecules with therapeutic and agricultural applications.[\[4\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#)

- **Antibiotics:** Novel 2-hydroxynicotinoyl-serine-butyl esters have been synthesized using 2-HNA. These compounds have demonstrated antibiotic activity against Gram-positive bacteria such as *Bacillus subtilis* and *Staphylococcus aureus*.[\[11\]](#)
- **Agrochemicals:** The reactive pyridine ring and carboxylic acid group make 2-HNA a valuable building block for creating targeted herbicides, pesticides, and plant growth regulators.[\[9\]](#)

Quantitative Data on Biological Activity

The following tables summarize the key quantitative parameters associated with the biological activities of hydroxynicotinic acid isomers and related inhibitors.

Table 1: Enzyme Kinetics of 6-Hydroxynicotinate 3-Monooxygenase (NicC) from *B. bronchiseptica*

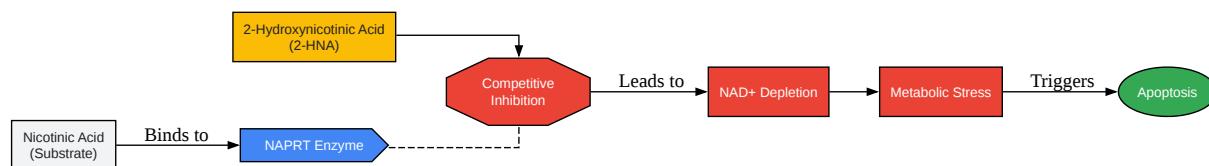
Parameter	Value	Conditions / Notes	Source
Substrate	6-Hydroxynicotinic Acid (6-HNA)	[2][3]	
KM	$85 \pm 13 \mu\text{M}$	Apparent binding constant for 6-HNA.	[2][3]
kcat/KM	$5.0 \times 10^4 \text{ M}^{-1}\text{s}^{-1}$	Apparent catalytic efficiency.	[2][3]
Optimal pH (kcat/KM)	~7.0	Catalytic efficiency is maximal at this pH.	[2][3]
Optimal pH (Vmax)	~8.0	Maximal reaction velocity is observed at this pH.	[2][3]
Competitive Inhibitor	6-Hydroxynicotinaldehyde	Neutral analogue of 6-HNA.	[2][3]
Ki	$3000 \pm 400 \mu\text{M}$	Weak relative affinity compared to the substrate.	[2][3]

Signaling Pathways and Experimental Workflows

Visual representations of the key mechanisms and processes involving **2-hydroxynicotinic acid** are provided below using the DOT language.

Mechanism of NAPRT Inhibition and Apoptosis Induction

The following diagram illustrates the logical pathway from enzyme inhibition by 2-HNA to the induction of apoptosis.

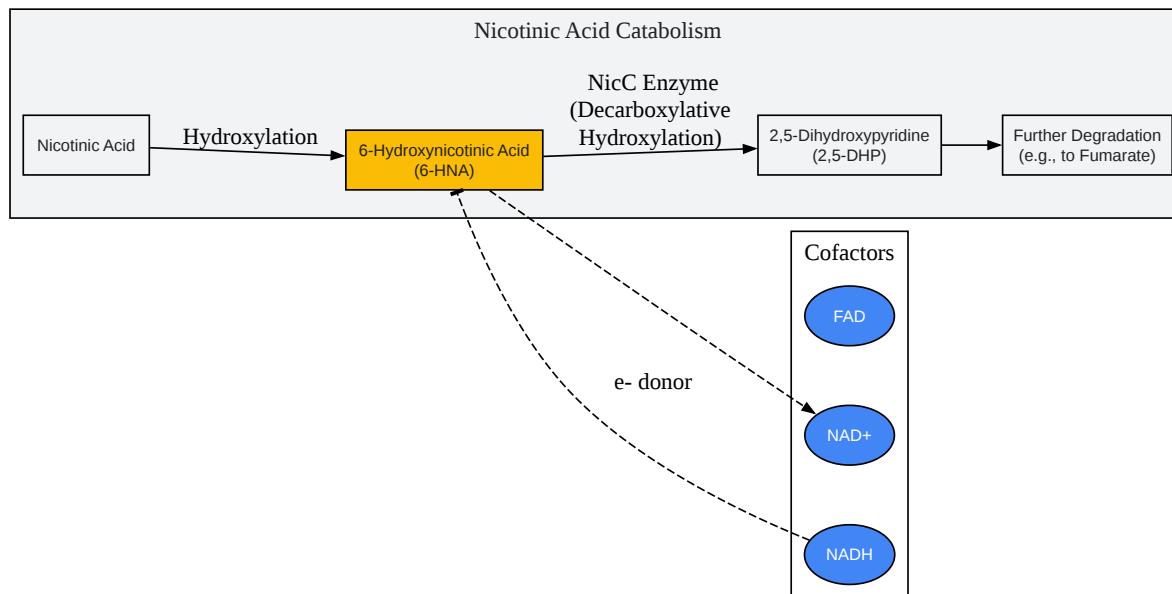


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Caption: Pathway of apoptosis induction via competitive inhibition of NAPRT by 2-HNA.

Bacterial Degradation of Nicotinic Acid

This diagram outlines the initial steps of the aerobic bacterial degradation pathway for nicotinic acid, highlighting the role of the 6-hydroxy isomer.



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Caption: Aerobic degradation pathway of nicotinic acid in bacteria like Pseudomonas.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below is a representative protocol for an enzyme inhibition assay.

Protocol: In Vitro NAPRT Inhibition Assay

This protocol outlines a general method to quantify the inhibitory effect of 2-HNA on NAPRT activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **2-Hydroxynicotinic acid** for the Nicotinic Acid Phosphoribosyltransferase (NAPRT) enzyme.

Materials:

- Recombinant human NAPRT enzyme
- Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT
- Substrates: Nicotinic acid, ATP, 5-Phosphoribosyl-1-pyrophosphate (PRPP)
- Inhibitor: **2-Hydroxynicotinic acid** (dissolved in DMSO or buffer)
- Coupling Enzymes: Pyrophosphate-dependent phosphofructokinase, Aldolase, Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase
- Detection Reagent: NADH (monitored by absorbance at 340 nm)
- 96-well microplate, spectrophotometer

Procedure:

- Reagent Preparation: Prepare stock solutions of substrates, inhibitor, and enzymes in the assay buffer. A serial dilution of 2-HNA is prepared to test a range of concentrations (e.g., from 0.1 μM to 100 μM).
- Reaction Mixture: In each well of the microplate, add the following components in order:
 - Assay Buffer
 - ATP, PRPP, and the coupling enzyme mixture
 - A specific concentration of 2-HNA (or vehicle control, e.g., DMSO)
 - Recombinant NAPRT enzyme
- Initiation: Pre-incubate the mixture at 37°C for 10 minutes. Initiate the reaction by adding the substrate, nicotinic acid.
- Detection: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Monitor the decrease in NADH absorbance at 340 nm over time (e.g., every 30 seconds for 20

minutes). The rate of NADH consumption is proportional to the rate of pyrophosphate (PPi) production by NAPRT.

- Data Analysis:

- Calculate the initial reaction velocity (rate) for each inhibitor concentration.
- Normalize the rates relative to the vehicle control (defined as 100% activity).
- Plot the percent inhibition versus the logarithm of the 2-HNA concentration.
- Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Conclusion

2-Hydroxynicotinic acid is a molecule of significant scientific interest, demonstrating clear biological activity with therapeutic potential. Its ability to competitively inhibit NAPRT positions it as a lead compound for developing novel anticancer agents that exploit the metabolic vulnerabilities of tumors. Furthermore, its role as a microbial growth factor and its utility as a synthetic precursor for antibiotics and agrochemicals underscore its broad importance. The quantitative kinetic data available for related pathways, such as the bacterial degradation of 6-HNA, provide a solid foundation for further mechanistic studies. Future research should focus on obtaining precise quantitative data (IC50, Ki) for 2-HNA's inhibition of human NAPRT and exploring its structure-activity relationship to design more potent and selective derivatives.

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- To cite this document: BenchChem. [The Biological Activity of 2-Hydroxynicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127336#biological-activity-of-2-hydroxynicotinic-acid\]](https://www.benchchem.com/product/b127336#biological-activity-of-2-hydroxynicotinic-acid)

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